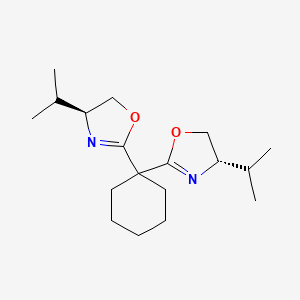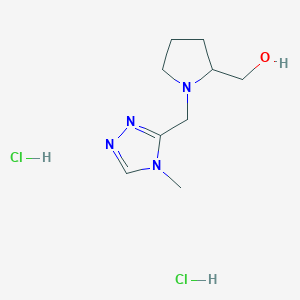
5,5-Dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
DMPP is a useful tool for studying the structure and function of proteins, as well as the mechanisms of action of drugs. It has been used in a variety of biochemical and pharmacological experiments, such as the study of G-protein coupled receptors and the binding of drugs to their target proteins. DMPP can also be used in the study of enzyme kinetics and drug metabolism.
作用機序
The mechanism of action of DMPP is not fully understood, but it is believed to act as a ligand for certain proteins, binding to them and altering their structure and function. It is thought to interact with the active site of enzymes, binding to them and inhibiting their activity. DMPP is also believed to interact with G-protein coupled receptors, binding to them and changing their conformation, thus altering their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPP are not fully understood, but it is believed to have a variety of effects on the body. It has been shown to inhibit the activity of certain enzymes, as well as to bind to G-protein coupled receptors and alter their conformation. It is also believed to have an effect on the metabolism of drugs, as well as to affect the expression of certain genes.
実験室実験の利点と制限
DMPP is a useful tool for a variety of laboratory experiments, as it is easily synthesized and has a wide range of potential applications. It is a relatively stable compound and can be stored for long periods of time without significant degradation. However, it can be toxic in high concentrations, and due to its relatively large size, it can be difficult to work with in certain experiments.
将来の方向性
The potential future directions for DMPP are numerous. It could be used in the development of new drugs or diagnostic tools, or to study the structure and function of proteins. It could also be used to study the mechanisms of action of existing drugs, or to develop new methods for drug delivery. Additionally, DMPP could be used to study enzyme kinetics and drug metabolism, or to study the effects of environmental toxins on the body. Finally, it could be used in the development of new technologies for medical imaging or drug delivery.
合成法
DMPP can be synthesized by a variety of methods, including the condensation of 4-phenylpiperazine-1-carboxylic acid with dimethyl cyclohex-2-en-1-one in the presence of a base such as sodium hydroxide. This reaction yields a cyclic compound with the desired structure. Alternatively, DMPP can also be synthesized through a reaction between 4-phenylpiperazine-1-carboxylic acid and dimethylcyclohex-2-en-1-one in the presence of an acid catalyst such as p-toluenesulfonic acid.
特性
IUPAC Name |
5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-18(2)13-16(12-17(21)14-18)20-10-8-19(9-11-20)15-6-4-3-5-7-15/h3-7,12H,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDZMCJYXPLRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/no-structure.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2623052.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623053.png)




![(2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2623060.png)

